Product packaging for 5-Amino-6-fluoropyridin-3-ol(Cat. No.:)

5-Amino-6-fluoropyridin-3-ol

Cat. No.: B12958659
M. Wt: 128.10 g/mol
InChI Key: RDBSKFAHBUEVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Amino-6-fluoropyridin-3-ol is a useful research compound. Its molecular formula is C5H5FN2O and its molecular weight is 128.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5FN2O B12958659 5-Amino-6-fluoropyridin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5FN2O

Molecular Weight

128.10 g/mol

IUPAC Name

5-amino-6-fluoropyridin-3-ol

InChI

InChI=1S/C5H5FN2O/c6-5-4(7)1-3(9)2-8-5/h1-2,9H,7H2

InChI Key

RDBSKFAHBUEVLH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)F)O

Origin of Product

United States

Significance of Pyridin 3 Ol Scaffolds in Heterocyclic Chemistry

The pyridin-3-ol scaffold, a subtype of the broader pyridine (B92270) class, is a cornerstone in heterocyclic chemistry. Pyridine and its derivatives are ubiquitous in nature, forming the core of essential molecules like vitamins and co-enzymes. mdpi.comrsc.orgrsc.org In medicinal chemistry, the pyridine ring is considered a "privileged scaffold" because of its presence in over 7000 existing drug molecules and its ability to impart favorable properties such as weak basicity and aqueous solubility. mdpi.comrsc.org

The addition of a hydroxyl group at the 3-position to create the pyridin-3-ol structure further enhances its utility. The hydroxyl group is a critical pharmacophore in its own right, known to be responsible for a wide array of biological activities, including antioxidant, antiviral, and antimicrobial effects. mdpi.com In synthetic chemistry, the pyridin-3-ol moiety is a versatile intermediate. For instance, in reactions with perfluorinated pyridines, pyridin-3-ol has been shown to react selectively at the oxygen atom, demonstrating its utility as a nucleophile in building more complex molecular architectures. researchgate.net The isomeric pyridinones (including 2- and 4-pyridinones) are also recognized as important building blocks in drug design, capable of acting as hydrogen bond donors and acceptors and serving as bioisosteres for rings like phenols and pyrimidines. frontiersin.org

Overview of Fluorine Substitution Effects in Aminopyridine Systems

The strategic incorporation of fluorine into organic molecules, a practice sometimes called "fluorine editing," is a powerful and widely used strategy in modern drug discovery. nih.gov When applied to aminopyridine systems, fluorine substitution can profoundly alter a molecule's properties. nih.govencyclopedia.pub One of the most significant advantages is the modulation of lipophilicity, which affects how a compound is absorbed and transported within a biological system. encyclopedia.pub

From an electronic standpoint, fluorine's high electronegativity creates a strong C-F bond and can significantly lower the pKa (increase the acidity) of nearby functional groups through inductive effects. nih.gov This can influence a molecule's ionization state and its ability to interact with biological targets. Furthermore, fluorine substitution can enhance metabolic stability by blocking sites on the molecule that are susceptible to oxidative metabolism by enzymes. encyclopedia.pub This increased stability can lead to improved pharmacokinetic profiles. In the context of drug-receptor interactions, the introduction of a fluorine atom can increase binding affinity and potency. nih.govencyclopedia.pub

However, the synthesis of fluorinated pyridines presents unique challenges. The electron-rich nature of the pyridine (B92270) ring makes it resistant to nucleophilic aromatic substitution, the most common method for introducing fluorine. nih.govrsc.org This is particularly true for substitutions at the meta-positions (3- and 5-positions). nih.govresearchgate.net To overcome this, chemists have developed specialized methods, such as the fluorination of pyridine N-oxides, which activate the ring system towards substitution, followed by a reduction step to yield the desired fluorinated pyridine. nih.govrsc.org

Research Trajectory of 5 Amino 6 Fluoropyridin 3 Ol Within Academic Chemical Science

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyridine-based scaffolds, SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Positional and Substituent Effects on Biological Efficacy in Pyridine-Based Scaffolds

The biological efficacy of pyridine-based compounds is highly dependent on the type, number, and position of substituents on the heterocyclic ring. dovepress.commdpi.com Analysis of FDA-approved drugs reveals that the pyridine ring is most commonly monosubstituted (60%), followed by di- (22%), tri- (12%), and tetra-substitution (6%). dovepress.com The electronic effects of these substituents, whether electron-donating or electron-withdrawing, play a critical role. nih.gov Due to the electron-withdrawing nature of the ring nitrogen, pyridine is more susceptible to nucleophilic substitution, typically at the C-2 and C-4 positions, while electrophilic substitution occurs at the C-3 position under more rigorous conditions. nih.gov

The nature and position of substituents can dramatically alter the inhibitory potential against specific enzymes. For example, in a series of dihydropyridine (B1217469) and pyridine analogs designed as inhibitors of human tissue nonspecific alkaline phosphatase (h-TNAP), the substitution pattern on an attached aromatic ring was critical. mdpi.com An ethoxy substituent at the para-position of the phenyl ring significantly enhanced inhibitory potential, attributed to strong hydrogen bonding with amino acid residues in the enzyme's active site. mdpi.com In contrast, a p-isopropyl group on the same scaffold resulted in a comparatively inactive compound. mdpi.com

The presence of specific groups, such as a methyl group on the pyridine ring, can also be decisive for biological activity. In a series of pyridine epothilones, the presence of a pyridyl methyl group at the 6-position, along with the ring nitrogen at the 5-position, was linked to high cytotoxicity against human cancer cell lines. rsc.org This highlights that the entire structural unit and the precise positioning of functional groups are key determinants of the inhibitory potential of pyridine derivatives. mdpi.com

CompoundSubstituentTargetIC₅₀ (µM)Source
4dp-NO₂h-TNAP0.49 ± 0.025 mdpi.com
4ep-Clh-TNAP0.59 ± 0.04 mdpi.com
4fp-Fh-TNAP0.81 ± 0.08 mdpi.com
4gp-ethoxyh-TNAP1.22 ± 0.12 mdpi.com
4kp-isopropylh-TNAPInactive mdpi.com
Levamisole (Standard)-h-TNAP22.65 ± 1.60 mdpi.com

Table 1: Effect of Substituents on the Inhibitory Activity of Pyridine Analogs against human Tissue Nonspecific Alkaline Phosphatase (h-TNAP). mdpi.com

Exploration of Bioisosteric Replacements and their Impact on Receptor Agonism

Bioisosterism, the replacement of an atom or group with another that has similar physical or chemical properties, is a key strategy in drug design to enhance potency, modify metabolism, or reduce toxicity. ajptr.comsci-hub.se In pyridine-based scaffolds, bioisosteric replacements can lead to significant changes in biological activity.

A notable example is the bioisosteric replacement of a ring nitrogen atom with a C-F group. researchgate.net This strategy was explored in a series of GABA-A receptor modulators, where an 8-fluoroimidazo[1,2-a]pyridine (B164112) was developed as a physicochemical mimic and bioisosteric replacement for an imidazo[1,2-a]pyrimidine. researchgate.net This substitution aims to replicate key physicochemical properties like the electrostatic surface, pKa, and dipole moment, potentially avoiding unwanted side effects like α1 agonism. researchgate.net

Fluorine itself is a remarkable bioisostere of hydrogen. nih.gov The substitution of hydrogen with fluorine can profoundly affect a molecule's conformational preferences due to dipole interactions. For instance, the α-fluorinated derivative of the vanilloid receptor agonist capsaicin (B1668287) showed a strong preference for a trans conformer due to a favorable alignment of C-F and C=O dipoles. nih.gov

The replacement of other atoms can be equally impactful. In a series of cysteine protease inhibitors, replacing a pyrimidine (B1678525) N-3 atom with a C-H to form a pyridine analog resulted in a significant loss of potency. nih.gov This was attributed to the removal of the nitrogen's ability to act as a general base to activate the cysteine thiol, as well as the introduction of a negative steric interaction. nih.gov Similarly, replacing a hydroxyl group with an amino group, as seen in the transformation of folic acid to aminopterin, is a classic example of a monovalent bioisosteric substitution that can mimic tautomeric forms and enhance binding to enzyme targets. ajptr.comu-tokyo.ac.jp

Conformational Influences on Target Binding Affinity

Drug-target interactions are dynamic processes, and the ability of both the ligand and the target protein to undergo conformational changes can significantly influence binding affinity and residence time. researchgate.net Some inhibitors achieve high potency by binding to specific inactive conformations of their target enzymes. For example, a series of inhibitors based on a triazolo-pyridine scaffold were shown to bind to the "DFG-out" inactive conformation of several protein kinases, including SRC and ABL. nih.gov This inactive form is characterized by a nearly 180° rotation of the conserved Asp-Phe-Gly (DFG) motif in the ATP-binding cleft. nih.gov

The conformational flexibility of a ligand can also be a liability, as having too many freely rotating bonds is not conducive to strong binding. researchgate.net Therefore, introducing conformational restrictions can pre-organize the molecule into the desired binding conformation, thereby improving affinity. researchgate.net The difference in energy between a molecule's preferred conformation in solution and its bound conformation directly affects its binding affinity to the target. researchgate.net Molecular docking simulations are often used to predict the most favorable binding conformation, considering factors like binding affinity (ΔG) and root-mean-square deviation (RMSD). cmjpublishers.com

Enzyme Inhibition Profiling of this compound Derivatives

The functional groups on the this compound scaffold—amino, fluoro, and hydroxyl—suggest potential for various enzymatic interactions. Investigations into related structures reveal significant inhibitory activity against key enzymes in pathogenic microorganisms and metabolic pathways.

ATP Synthase Inhibition in Pathogenic Microorganisms

ATP synthase is a critical enzyme for energy production in all living cells and has emerged as a promising target for new antibacterial drugs, particularly for treating tuberculosis. rsc.orgnih.gov The drug bedaquiline, a diarylquinoline, was the first ATP synthase inhibitor approved for treating multidrug-resistant tuberculosis (MDR-TB). rsc.org

Research has shown that various heterocyclic scaffolds related to aminopyridines are potent inhibitors of mycobacterial ATP synthase. Pyrazolo[1,5-a]pyrimidines, for instance, have been identified as effective inhibitors. nih.gov SAR studies on these compounds revealed that a 3-(4-fluoro)phenyl group, combined with various 5-alkyl or 5-aryl substituents, led to potent in vitro inhibition of Mycobacterium tuberculosis growth. nih.gov

Similarly, medicinal chemistry efforts have morphed quinazoline (B50416) cores into quinoline (B57606) and pyrazolopyrimidine scaffolds to improve potency and selectivity against mycobacterial ATP synthase over mammalian mitochondrial ATP synthesis. rsc.org Molecular modeling suggests these compounds bind between the Atp-a and Atp-c subunits of the enzyme. nih.gov Furthermore, novel oxetanyl-quinoline derivatives have been synthesized and shown through in silico studies to have stable and significant binding to ATP synthase, indicating their plausible mode of action as ATP synthase inhibitors. nih.govresearchgate.net These findings suggest that derivatives of this compound could be promising candidates for development as ATP synthase inhibitors targeting pathogenic microorganisms.

Glycosidase (α-amylase and α-glucosidase) Inhibitory Potentials of Related Compounds

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. tandfonline.com Several studies have demonstrated that aminopyridine derivatives possess significant α-glucosidase inhibitory activity.

A series of aminopyridine-based thiourea (B124793) derivatives were synthesized and evaluated for their in vitro α-glucosidase inhibition. tandfonline.comresearchgate.net Several compounds exhibited potent activity, with one derivative featuring a trifluoromethyl group on the pyridine ring (Compound 5) emerging as a particularly strong, noncompetitive inhibitor with an IC₅₀ value of 24.62 ± 0.94 μM. tandfonline.comresearchgate.net This was significantly more potent than the standard drug, acarbose (B1664774) (IC₅₀ = 875.75 ± 2.08 µM). researchgate.netrsc.org

Another study on thiourea derivatives based on 3-aminopyridin-2(1H)-ones also identified potent inhibitors. mdpi.comnih.gov Compound 9a, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea, showed the highest inhibitory activity, surpassing that of acarbose with an IC₅₀ of 9.77 mM compared to 11.96 mM for acarbose. mdpi.comnih.gov The SAR from these studies indicates that the nature and substitution pattern of the aminopyridine core and the attached thiourea moiety are crucial for potent α-glucosidase inhibition. tandfonline.comrsc.org

CompoundTargetIC₅₀ (µM)Kᵢ (µM)Inhibition TypeSource
Compound 47eα-glucosidase24.62 ± 0.9419.96 ± 0.0318Non-competitive rsc.org
Compound 47nα-glucosidase28.63 ± 2.0447.23 ± 0.0076Non-competitive rsc.org
Compound 47oα-glucosidase38.85 ± 2.1724.97 ± 0.0231Non-competitive rsc.org
Compound 47hα-glucosidase39.86 ± 1.7334.21 ± 0.0036Non-competitive rsc.org
Compound 47gα-glucosidase41.87 ± 1.1636.17 ± 0.0112Non-competitive rsc.org
Acarbose (Standard)α-glucosidase875.85 ± 2.03-- rsc.org

Table 2: α-Glucosidase Inhibitory Activity of Aminopyridine Thiourea Derivatives. rsc.org

Glycogen (B147801) Phosphorylase Inhibition by Modified Heterocyclic Scaffolds

The inhibition of glycogen phosphorylase (GP), a key enzyme in glycogen metabolism, presents a promising therapeutic strategy for managing type 2 diabetes by reducing hepatic glucose production. otka-palyazat.humdpi.com Research into GP inhibitors has explored a variety of molecular scaffolds, with a significant focus on glucose derivatives that bind to the enzyme's catalytic site. otka-palyazat.huacademie-sciences.frnih.gov

C-glucopyranosyl heterocycles, including imidazoles, isoxazoles, pyrazoles, and thiazoles, have emerged as a potent class of GP inhibitors. nih.gov The synthesis of these compounds often starts from per-O-acetylated or -benzoylated 2,6-anhydro-aldononitrile (β-d-glucopyranosyl cyanide). academie-sciences.fr Studies on these derivatives have revealed crucial structure-activity relationships. For instance, the NH-group of the heteroaromatic rings can form a direct hydrogen bond with the main chain carbonyl group of His377, a key residue for strong binding at the active site of rabbit muscle glycogen phosphorylase b (RMGPb). otka-palyazat.hu

Among the various heterocyclic scaffolds, C-(β-D-glucopyranosyl)-imidazoles and -1,2,4-triazoles have demonstrated nanomolar inhibitory activity against RMGPb. otka-palyazat.hu Specifically, the 2-(β-d-glucopyranosyl)-4(5)-(2-naphthyl)-imidazole derivative has been identified as a particularly potent inhibitor, with a Ki value of 31 nM, making it one of the best glucose-derived inhibitors known to date. nih.gov In contrast, modifications to the sugar moiety of these glucose-based heterocycles often lead to a decrease or loss of inhibitory activity. otka-palyazat.hu

Computational studies have played a significant role in understanding and designing GP inhibitors. researchgate.net These methods help in rationalizing the binding affinities and elucidating the protein-ligand interactions that contribute to inhibitory potency. researchgate.net For example, structure-based design has suggested that modifying the 3'-position of the glucopyranose ring could lead to enhanced interactions with the enzyme's cofactor, pyridoxal (B1214274) 5'-phosphate (PLP), thereby increasing inhibitory strength. researchgate.net

The following table summarizes the inhibitory activity of selected C-β-D-glucopyranosyl heterocycles against rabbit muscle glycogen phosphorylase b (RMGPb).

CompoundHeterocycleSubstituentKi (μM)
11,2,4-Triazole5-(4-aminophenyl)0.67
21,2,4-Triazole5-(2-naphthyl)0.41
3Imidazole4(5)-(2-naphthyl)0.031

Data sourced from multiple studies. nih.govresearchgate.net

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Cholinesterase inhibitors are a critical class of compounds in the therapeutic management of conditions like Alzheimer's disease, where there is a deficit in cholinergic function. nih.gov These inhibitors act on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov While AChE is the primary enzyme for acetylcholine hydrolysis under normal conditions, BChE activity becomes more significant as Alzheimer's disease progresses. mdpi.com Consequently, the development of selective BChE inhibitors or dual AChE/BChE inhibitors is a key area of research. nih.govnih.govnih.gov

Derivatives of pyridine and related heterocyclic compounds have been investigated for their cholinesterase inhibitory potential. nih.gov For example, a series of pyrido[2,3-b]pyrazines were synthesized and evaluated for their inhibitory activity against both AChE and BChE. nih.gov Among these, 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine emerged as a potent dual inhibitor. nih.gov Other derivatives, such as 3-(3'-methylphenyl)pyrido[2,3-b]pyrazine and 3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine, showed selective inhibition of BChE and AChE, respectively. nih.gov

Research has also explored homobivalent bis-amiridines, which have demonstrated high inhibitory activity against both cholinesterases, with a notable selectivity for BChE. mdpi.com Furthermore, a quantitative high-throughput screening of a large compound library identified several novel BChE inhibitors with diverse structural classes. nih.gov Molecular docking studies are often employed to understand the binding modes of these inhibitors within the active sites of AChE and BChE, aiding in the design of more potent and selective compounds. nih.govnih.gov

The following table presents the inhibitory activities of selected pyrido[2,3-b]pyrazine (B189457) derivatives against AChE and BChE.

CompoundSubstituentAChE IC50 (μM)BChE IC50 (μM)
6n3'-nitrophenyl0.466 ± 0.1211.89 ± 0.05
6c3'-methylphenyl-0.583 ± 0.052
6f3'-fluorophenyl0.899 ± 0.10-

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. nih.gov

Farnesyl-Protein Transferase (FPT) Inhibition and Halogen Effects

Farnesyl-protein transferase (FPT) is an enzyme that catalyzes the farnesylation of proteins, a crucial post-translational modification for proteins like Ras. google.com The inhibition of FPT is a significant therapeutic strategy, particularly in oncology, as it can block the function of Ras proteins, which are frequently mutated in cancer cells. google.comnih.gov This has led to the development of several FPT inhibitors, some of which have advanced to clinical trials. nih.gov

Pyridine-containing compounds have been explored as scaffolds for FPT inhibitors. nih.gov For instance, benzocycloheptapyridine derivatives have been a focus of research, leading to the discovery of potent, orally active FPT inhibitors. nih.gov

The introduction of halogen atoms into the structure of potential drug candidates can significantly influence their biological activity. While specific studies on the halogen effects on FPT inhibition by this compound derivatives are not extensively detailed in the provided context, general principles from related fields can be considered. For example, in the context of corrosion inhibitors, the nature of the halogen substituent on a thiazole (B1198619) derivative was shown to affect its inhibitory efficiency, with chloro and bromo derivatives being more effective at higher temperatures than the fluoro derivative. researchgate.net This suggests that the electronic properties and size of the halogen can impact the molecule's interaction with its target. In medicinal chemistry, the electronegativity of fluorine is often utilized in the design of various therapeutic agents.

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in various biological processes, and their dysregulation is implicated in several cancers. nih.govnih.gov This makes FGFRs attractive targets for cancer therapy, leading to the development of numerous FGFR inhibitors. nih.govajmc.com These inhibitors can be broadly categorized into non-selective and selective inhibitors, with a growing interest in developing agents that specifically target particular FGFR isoforms to minimize off-target effects. nih.govfrontiersin.org

Derivatives of aminopyridines and aminopyrimidines have been a fertile ground for the discovery of potent and selective FGFR inhibitors. nih.govnih.gov For example, a series of 2-aminopyrimidine (B69317) derivatives were designed as highly selective FGFR4 inhibitors. nih.gov One of the most promising compounds from this series demonstrated potent inhibition of FGFR4 with an IC50 value of 2.6 nM and excellent selectivity over other FGFR family members. nih.gov

Structure-activity relationship studies have highlighted the importance of specific substitutions on the heterocyclic scaffold. For instance, in a series of 6-amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives, the presence of a fluorine atom on the dimethoxyphenyl ring was found to be crucial for achieving a suitable conformation for strong binding to FGFR4. nih.gov Molecular docking studies have further elucidated the binding modes of these inhibitors, revealing how specific structural features contribute to their potency and selectivity. nih.gov

The following table summarizes the inhibitory activity of selected aminopyrimidine and aminopyri(mi)dinol derivatives against FGFR kinases.

CompoundScaffoldSubstituentFGFR4 IC50 (nM)Selectivity vs FGFR1/2/3
2n2-Aminopyrimidine-2.6Spared at 10,000 nM
2l2-Aminopyrimidine3'-chloro3.8Spared at 10,000 nM
6OAminodimethylpyrimidinol--At least 8-fold higher than BLU9931

Data compiled from various research articles. nih.govnih.gov

Peptide Deformylase Inhibition through Related Aminofluoropyridine Intermediates

Peptide deformylase (PDF) is an essential bacterial enzyme that removes the N-formyl group from newly synthesized proteins, making it a compelling target for the development of novel antibacterial agents. nih.govnih.gov Inhibitors of PDF have the potential to be effective against a broad spectrum of bacteria, including multidrug-resistant strains. nih.gov

Research in this area has led to the synthesis of various PDF inhibitors, with N-alkyl urea (B33335) hydroxamic acids being a notable class. nih.gov Several compounds from this class have shown potent inhibition of Mycobacterium tuberculosis PDF, with IC50 values in the nanomolar range. nih.gov

The following table shows the antimycobacterial activity of selected PDF inhibitors.

CompoundTargetIC50 (nM)M. bovis BCG MIC90 (μM)
PDF-611 (LBK-611)M. tuberculosis PDF<1000.78
PDF-709M. tuberculosis PDF<1006.25
BB-3497M. tuberculosis PDF-3.125
ActinoninM. tuberculosis PDF->25

IC50 represents the concentration inhibiting 50% of enzyme activity, and MIC90 is the minimum concentration to inhibit 90% of bacterial growth. nih.gov

Cytochrome P-450 2A6 Inhibition by Pyridine Analogues

Cytochrome P-450 2A6 (CYP2A6) is a key enzyme in human metabolism, most notably responsible for the metabolic breakdown of nicotine. nih.govacs.org Inhibiting CYP2A6 is a therapeutic strategy aimed at reducing tobacco use by maintaining higher plasma levels of nicotine, which could in turn decrease the craving for smoking and exposure to tobacco-related carcinogens. oaepublish.com

A variety of pyridine analogues have been synthesized and evaluated as inhibitors of CYP2A6. nih.govacs.orgnih.govacs.org These studies have focused on understanding the structure-activity relationships (SAR) to design potent and selective inhibitors. acs.org Researchers have systematically introduced different substituents at the 5- and 6-positions of the pyridine ring to probe the enzyme's active site. acs.org

For instance, introducing bromo and methyl groups at the 5-position and fluoro, chloro, and methoxy (B1213986) groups at the 6-position of the pyridine ring has been explored. acs.org It was found that substitutions at the 6-position with a methoxy group generally led to a significant decrease in inhibitory potency. acs.org X-ray crystallography studies of CYP2A6 co-crystallized with inhibitors have revealed key interactions, such as hydrogen bonding between the pyridyl moiety of the inhibitor and the Asn297 residue of the enzyme. nih.govacs.org The selectivity of these inhibitors against other cytochrome P450 enzymes is also a critical aspect of their development. acs.org

The table below shows the inhibitory constants (Ki) for selected 6-substituted pyridine analogues against CYP2A6.

Parent Compound6-SubstituentKi (μM)
9-0.1 ± 0.02
11Methoxy>67
16-0.22 ± 0.04
18Methoxy9.7 ± 2.1
20-0.25 ± 0.04
22Methoxy6.6 ± 0.8

Data from a study on 5- and 6-substituted 3-heteroaromatic pyridine analogues. acs.org

Antimicrobial and Antiparasitic Efficacy (In Vitro Studies)

Pyridine derivatives represent a significant class of heterocyclic compounds that have been extensively investigated for their broad spectrum of biological activities, including antimicrobial and antiparasitic properties. nih.govnih.gov The structural versatility of the pyridine nucleus allows for modifications that can enhance its efficacy against various pathogens. nih.gov

In the context of antibacterial activity, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been synthesized and evaluated. nih.gov Several of these compounds exhibited strong in vitro activity against a range of Gram-positive bacteria, with potencies comparable to the antibiotic linezolid. nih.gov The introduction of a fluorine atom into the structure was found to significantly improve the antibacterial activity. nih.gov

Furthermore, certain quinolone derivatives incorporating a 1-(5-fluoro-2-pyridyl) moiety have been synthesized and tested for their antibacterial effects. nih.gov However, in this particular study, the synthesized compounds showed lower in vitro activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa compared to the control drug, ciprofloxacin. nih.gov

The antiproliferative activity of pyridine derivatives against various cancerous cell lines has also been studied, which can sometimes be indicative of potential antiparasitic activity due to shared metabolic pathways or targets. nih.gov Structure-activity relationship studies have indicated that the presence and position of certain functional groups, such as -OH and -NH2, can enhance the biological activity of pyridine derivatives. nih.gov

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of selected 3-(pyridine-3-yl)-2-oxazolidinone derivatives.

CompoundS. aureus (ATCC25923) MIC (μg/mL)S. pneumoniae (ATCC49619) MIC (μg/mL)E. faecalis (ATCC29212) MIC (μg/mL)B. subtilis (ATCC6633) MIC (μg/mL)S. xylosus (ATCC35924) MIC (μg/mL)
21b10.5110.5
21d0.50.250.50.50.25
21e10.5110.5
21f0.50.250.50.50.25
Linezolid10.5110.5

Data from a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives. nih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. A study focused on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives revealed significant activity against a panel of Gram-positive strains. mdpi.com All synthesized compounds in this series showed moderate to potent antibacterial effects. mdpi.com For instance, certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL against bacteria like Staphylococcus aureus and Streptococcus pneumoniae, an efficacy that is eight times stronger than the antibiotic linezolid. mdpi.com

In contrast, these same derivatives showed no activity against Gram-negative bacteria. mdpi.com This selectivity is a common theme among many pyridine-based compounds. Further investigations into other pyridine derivatives, specifically 3-(pyridine-3-yl)-2-oxazolidinones, also reported antibacterial activity primarily against Gram-positive bacteria. nih.gov While most of these compounds had moderate activity against S. aureus, their effectiveness against other tested Gram-positive strains was limited. nih.gov The introduction of a fluorine atom into the pyridine ring, as seen in this compound derivatives, appears to significantly enhance antibacterial potency against Gram-positive organisms. nih.gov

Some pyrazole (B372694) derivatives, which share a heterocyclic nature with pyridines, have shown a broader spectrum of activity. Certain 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, for example, have displayed excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 2–8 μg/ml against S. aureus. doi.org

Table 1: Antibacterial Activity of Pyridine and Pyrazole Derivatives

Compound Class Target Bacteria Activity Key Findings Reference
3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives Gram-positive bacteria High MIC as low as 0.25 µg/mL against S. aureus and S. pneumoniae. mdpi.com
3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives Gram-negative bacteria None No activity observed. mdpi.com
3-(pyridine-3-yl)-2-oxazolidinone derivatives Gram-positive bacteria Moderate Primarily active against S. aureus. nih.gov
1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles Gram-positive and Gram-negative bacteria High MIC values of 2–8 μg/ml against S. aureus. doi.org

Antifungal Properties of Pyrimidine-Based and Related Derivatives

The pyrimidine scaffold, closely related to pyridine, is a cornerstone in the development of antifungal agents. gsconlinepress.com Pyrimidine derivatives have demonstrated a broad spectrum of activity against various phytopathogenic fungi. researchgate.net

In one study, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and tested against several plant fungal diseases. frontiersin.org Two compounds, 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, exhibited 100% inhibition against Phomopsis sp., outperforming the commercial fungicide Pyrimethanil. frontiersin.org Notably, one of these derivatives displayed an EC50 value of 10.5 μg/ml against Phomopsis sp., which was superior to that of Pyrimethanil (32.1 μg/ml). frontiersin.org

Another class of compounds, 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, also showed high antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov Certain derivatives within this series completely inhibited Sclerotinia sclerotiorum at a concentration of 50 mg/L. nih.gov The structural features of these pyrimidine-based compounds, including the nature and position of substituents, play a significant role in their antifungal efficacy. frontiersin.orgnih.gov

Table 2: Antifungal Activity of Pyrimidine-Based Derivatives

Compound Class Fungal Species Activity Key Findings Reference
Pyrimidine derivatives with an amide moiety Phomopsis sp. High 100% inhibition, superior to Pyrimethanil. frontiersin.org
Pyrimidine derivatives with an amide moiety Botrytis dothidea, Botrytis cinereal Moderate to High Significant antifungal activities observed. frontiersin.org
5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives Botrytis cinerea, Sclerotinia sclerotiorum High Some derivatives showed 100% inhibition of Sclerotinia sclerotiorum at 50 mg/L. nih.gov

Antitubercular Activity against Mycobacterium tuberculosis Strains

The search for new drugs to combat tuberculosis is a global health priority, and various heterocyclic compounds, including those related to this compound, are being investigated. gsconlinepress.com Pyrazole derivatives, for instance, have been identified as a promising class of compounds with antitubercular properties. globalresearchonline.net

One study reported the synthesis of 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione compounds as a novel class of anti-TB agents. nih.gov Two compounds in this series, 5b and 5j, showed high activity with MIC values against Mycobacterium tuberculosis H37Rv of 0.16 and 0.12 μg/mL, respectively. nih.gov Chiral separation revealed that the R-isomers of these compounds possessed even more potent anti-TB activity (MIC H37Rv: 0.03-0.06 μg/mL) and low toxicity. nih.gov

Furthermore, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol has emerged as a potent anti-TB agent, exhibiting activity against both the H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis at concentrations of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com Other research has also highlighted the potential of N-acylhydrazone derivatives of amino acids, with some compounds showing significant MIC values between 12.5 and 50 μg/mL against M. tuberculosis H37Rv. nih.gov

Table 3: Antitubercular Activity of Pyridine and Related Derivatives

Compound Class M. tuberculosis Strain Activity (MIC) Key Findings Reference
5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones H37Rv 0.12 - 0.16 µg/mL R-isomers showed enhanced activity (0.03-0.06 µg/mL). nih.gov
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol H37Rv 5.5 µg/mL Also active against MDR strains. mdpi.com
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol MDR 11 µg/mL Promising lead for new anti-TB drugs. mdpi.com
N-acylhydrazone derivatives of amino acids H37Rv 12.5 - 50 µg/mL Comparable to the tuberculostatic drug d-cycloserine. nih.gov

Antileishmanial Activity of Related Pyrazole Derivatives

Leishmaniasis is a parasitic disease for which new treatments are urgently needed. nih.gov Pyrazole and its derivatives have emerged as a scaffold of interest in the search for novel antileishmanial agents. globalresearchonline.net

A study evaluating a series of pyrazole and pyrano[2,3-c]pyrazole derivatives against Leishmania major found that several compounds exhibited promising antileishmanial activity. nih.gov Seven of the tested derivatives had IC50 values ranging from 34.79 to 43.55 μg/mL, which was significantly more potent than the standard drug Glucantime (IC50 of 97.31 μg/mL). nih.gov Specifically, pyrazole derivatives P1, P5, and P8 showed significant activity with IC50 values of 35.53, 36.79, and 37.40 μg/mL, respectively. nih.gov The presence and position of substituents on the pyrazole ring, such as a chlorine group, were found to be favorable for antileishmanial effects. nih.gov

Another pyrazole derivative, 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole, demonstrated the ability to inhibit the in vitro multiplication of L. tropica, L. major, and L. infantum at micromolar concentrations. researchgate.net These findings underscore the potential of pyrazole-based compounds as a foundation for the development of new treatments for leishmaniasis. globalresearchonline.netnih.govresearchgate.net

Table 4: Antileishmanial Activity of Pyrazole Derivatives

Compound Class Leishmania Species Activity (IC50) Key Findings Reference
Pyrazole and pyrano[2,3-c]pyrazole derivatives L. major 34.79 - 43.55 µg/mL More potent than the standard drug Glucantime. nih.gov
4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole L. tropica, L. major, L. infantum Micromolar concentrations Inhibited in vitro multiplication of multiple Leishmania species. researchgate.net

Receptor Agonism and Target Engagement Studies

Dopamine D2/D3 Receptor Agonism by Modified Pyridine Derivatives

Dopamine D2 and D3 receptors are crucial targets for the development of drugs for various neurological and psychiatric disorders. nih.govplos.org Modified pyridine derivatives have been investigated for their ability to act as agonists at these receptors.

In one study, various N-aromatic and bulky substitutions on the piperazine (B1678402) moiety of pyridine derivatives were well tolerated by both D2 and D3 receptors. nih.gov A 2-substituted pyridine derivative, compound 8d , exhibited the highest affinity and selectivity for the D3 receptor (Ki; D3 = 1.96 nM; D2/D3 = 53). nih.gov This suggests the importance of the spatial relationship between the nitrogen atom of the ligand and the binding pocket of the receptors. nih.gov

Another study on pyrazolo[1,5-a]pyridine (B1195680) derivatives found that these compounds had low- to subnanomolar Ki values for D2L, D2S, and D3 receptors. acs.org The regiochemistry and the nature of functional groups attached to the pyrazolo[1,5-a]pyridine moiety strongly influenced ligand efficacy and selectivity between D2S and D3 activation. acs.org For example, the carbaldoxime 8b showed significant bias for promoting Gαo1 over Gαi2 coupling at the D2S receptor. acs.org

Table 5: Dopamine D2/D3 Receptor Agonism of Pyridine Derivatives

Compound Class Receptor Target Activity Key Findings Reference
2-substituted pyridine derivative (8d ) D3 receptor High affinity and selectivity Ki; D3 = 1.96 nM; D2/D3 = 53 nih.gov
Pyrazolo[1,5-a]pyridine derivatives D2L, D2S, D3 receptors Low- to subnanomolar Ki values Functional group and regiochemistry influence selectivity. acs.org
Carbaldoxime 8b D2S receptor Biased agonism Preferential activation of Gαo1 over Gαi2. acs.org

Serotonin (B10506) 5-HT1A Receptor Agonism by Structural Analogs

The serotonin 5-HT1A receptor is a key player in emotional balance and a target for treating anxiety and depression. nih.govwikipedia.org Structural analogs of this compound have been explored for their agonist activity at this receptor.

A new generation of highly selective and efficacious 5-HT1A receptor agonists has advanced the study of biased agonism, which refers to the ability of a ligand to preferentially activate certain signaling pathways over others. nih.gov These novel agonists show differential properties for G-protein signaling, cellular signaling, and electrophysiological effects. nih.gov For example, NLX-101 (F15599) preferentially activates cortical and brain stem 5-HT1A receptors, while NLX-112 (befiradol) shows prominent activation of 5-HT1A autoreceptors in the raphe nuclei. nih.gov

Another study identified ST171, a bitopic chemotype, as a potent and selective 5-HT1A receptor agonist with a strong preference for Gi activation (EC50 = 0.3 nM) and minimal recruitment of Gs and β-arrestin. biorxiv.org The unique binding modes of these biased agonists, as revealed by cryo-EM structures, are associated with specific helical dispositions and rearrangements of microdomains within the receptor, providing insights into the structural basis of their functional selectivity. biorxiv.org

Table 6: Serotonin 5-HT1A Receptor Agonism of Structural Analogs

Compound Receptor Activity Selectivity Key Findings Reference
NLX-101 (F15599) 5-HT1A agonist Preferential activation of cortical and brain stem receptors Potently active in models of depression and respiratory control. nih.gov
NLX-112 (befiradol) 5-HT1A agonist Prominent activation of 5-HT1A autoreceptors Promising activity in models of Parkinson's disease. nih.gov
ST171 5-HT1A agonist Potent and selective Gi activation (EC50 = 0.3 nM) Minimal Gs and β-arrestin recruitment, demonstrating functional selectivity. biorxiv.org

Investigation of Mitochondrial Uncoupling Mechanisms with Pyridine Derivatives

The investigation into the mitochondrial uncoupling mechanisms of pyridine derivatives has revealed a class of compounds with the potential to address metabolic diseases. Small-molecule mitochondrial uncouplers function by transporting protons across the inner mitochondrial membrane, dissipating the proton motive force that is normally used for ATP synthesis. vt.edunih.gov This process increases the rate of cellular respiration and energy expenditure, making these compounds promising therapeutic candidates for conditions such as obesity, diabetes, and nonalcoholic steatohepatitis (NASH). nih.govacs.org

Research in this area has largely focused on derivatives of a potent mitochondrial uncoupler known as BAM15. nih.govvetmeduni.ac.at These studies have explored the structure-activity relationships (SAR) of various heterocyclic compounds, including those with a pyridine core, to optimize their efficacy and pharmacokinetic profiles. vt.edunih.gov

A key method for evaluating mitochondrial uncoupling activity is the measurement of the oxygen consumption rate (OCR). vt.edunih.gov An increase in OCR in the presence of a compound, which is not coupled to ATP production, is a hallmark of mitochondrial uncoupling. nih.gov

Studies on anilinopyrazine derivatives, which are structurally related to some pyridine-based uncouplers, have highlighted the importance of the substitution pattern on the aniline (B41778) rings for uncoupling activity. Specifically, placing aniline rings at the 2,3-positions of the pyrazine (B50134) core was found to be crucial. vt.edu Further investigations into 6-amino- vt.edunih.govvetmeduni.ac.atoxadiazolo[3,4-b]pyridin-5-ol derivatives, which feature a pyridine core instead of a pyrazine one, have provided more specific insights into the structural requirements for uncoupling activity. vt.edunih.gov It was discovered that derivatives with electron-withdrawing groups (EWGs) at the 2,5-positions of the aniline ring showed the highest uncoupling activity. vt.edu

The positioning of the hydroxyl group on the pyridine moiety has also been identified as a critical factor for the uncoupling function. vt.edu For instance, in one series of derivatives, a hydroxyl group at the 2-position of the pyridine ring was essential for activity. vt.edu

The following tables summarize the findings from studies on various pyridine derivatives, showcasing their mitochondrial uncoupling potency.

Compound IDCore StructureKey SubstituentsEC50 (µM)Maximum OCR (% of control)Reference
2.5g Anilinopyrazine-2.5260% vt.edu
2.5l Anilinopyrazine-5.9343% vt.edu
SHM115 6-amino- vt.edunih.govvetmeduni.ac.atoxadiazolo[3,4-b]pyridin-5-olPentafluoro aniline17- nih.govacs.org
SHM20519115 Pyridine derivative-17.148% of BAM15 OCR vt.edu
SHO1122147 (7m) vt.edunih.govvetmeduni.ac.atOxadiazolo[3,4-b]pyridin-7-ol-3.6- nih.gov

These studies collectively suggest that the pyridine core can serve as a viable scaffold for the design of new mitochondrial uncouplers. The electronic properties of the substituents and their positions on both the pyridine and any associated aniline rings play a significant role in modulating the uncoupling activity. While direct studies on this compound are not detailed in these findings, the established SAR provides a framework for predicting its potential as a mitochondrial uncoupler. The presence of an amino group, a fluorine atom, and a hydroxyl group on the pyridine ring would be expected to influence its electronic and proton-shuttling capabilities, which are key to the uncoupling mechanism.

Computational Chemistry and in Silico Approaches to 5 Amino 6 Fluoropyridin 3 Ol

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). hubspotusercontent-na1.net This method is crucial in drug discovery for understanding molecular recognition, predicting binding affinity, and exploring potential biological targets. hubspotusercontent-na1.net

Molecular docking simulations predict how 5-Amino-6-fluoropyridin-3-ol might fit into the active site of a target protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex. The goal is to determine the most stable binding pose, which is often quantified by a docking score or binding energy. researchgate.netnih.gov

For instance, in studies of similar heterocyclic compounds, docking analyses have revealed specific binding patterns. A study on 6-amino-2,4,5-trimethylpyridin-3-ol derivatives as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) showed that the pyridinol core could form critical hydrogen bonds with residues in the kinase hinge region. nih.gov It can be hypothesized that the amino and hydroxyl groups of this compound would also act as key hydrogen bond donors and acceptors. The fluorine atom could further modulate binding through electrostatic or halogen bond interactions.

The typical interactions investigated in docking studies are summarized below:

Interaction TypeDescriptionPotential Role for this compound
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom.The -OH and -NH₂ groups are primary sites for forming hydrogen bonds with amino acid residues like Asp, Glu, Ser, and backbone amides. researchgate.net
Pi-Pi Stacking An attractive, noncovalent interaction between aromatic rings.The pyridine (B92270) ring can stack with aromatic residues such as Phe, Tyr, or Trp in the protein's binding pocket. researchgate.net
Hydrophobic Interaction The tendency of nonpolar groups to associate in an aqueous environment.The pyridine ring itself can participate in hydrophobic interactions with nonpolar amino acid residues.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.These forces contribute to the overall stability of the ligand within the binding site. researchgate.net
Halogen Bond A noncovalent interaction where a halogen atom acts as an electrophilic species.The fluorine atom could interact with a nucleophilic site (e.g., a backbone carbonyl) in the protein.

Docking simulations are essential for understanding structure-activity relationships (SAR), which correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com By comparing the docking poses and scores of a series of related compounds, researchers can rationalize why certain structural modifications enhance or diminish activity.

In a study of FGFR4 inhibitors, molecular docking revealed that introducing methyl groups to the central pyridine ring of an analog resulted in a steric clash with the kinase hinge, weakening its binding affinity. nih.gov Conversely, the presence of a fluorine atom on a connected phenyl ring was found to help the molecule maintain a conformation suitable for strong binding. nih.gov

For this compound, docking simulations could be used to:

Evaluate the impact of substituent positions: Comparing the binding of this compound with its isomers could reveal the optimal placement of the amino, fluoro, and hydroxyl groups for target engagement.

Guide synthetic modifications: SAR studies based on docking can guide chemists in designing new derivatives with improved potency by suggesting modifications that enhance favorable interactions or remove unfavorable steric clashes.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and intrinsic properties of a molecule. crimsonpublishers.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. irjweb.com Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron. The LUMO is the innermost orbital without electrons and represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. crimsonpublishers.comirjweb.com For this compound, the electron-donating amino group would raise the HOMO energy, while the electron-withdrawing fluorine atom would lower the LUMO energy, likely resulting in a relatively small energy gap.

Molecular Electrostatic Potential (MEP) Surface: The MEP map is a visual representation of the charge distribution on a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). crimsonpublishers.com For this compound, negative potential would be expected around the nitrogen and oxygen atoms and the fluorine atom, indicating sites susceptible to electrophilic attack. Positive potential would likely be found around the amino and hydroxyl hydrogens, indicating sites for nucleophilic interaction.

Table 2: Predicted Electronic Properties of this compound (Hypothetical DFT Data) This table is illustrative, based on general principles of similarly substituted aromatic heterocycles.

ParameterPredicted Value/CharacteristicSignificance
HOMO Energy Relatively HighIndicates strong electron-donating capacity, influenced by the amino group.
LUMO Energy Relatively LowIndicates capacity to accept electrons, influenced by the fluorinated pyridine ring.
HOMO-LUMO Gap (ΔE) SmallSuggests high chemical reactivity and polarizability. crimsonpublishers.com
Dipole Moment Non-zero, significant magnitudeIndicates a polar molecule capable of strong electrostatic interactions.
MEP Negative Regions Around N, O, and F atomsSites for electrophilic attack and hydrogen bond acceptance.
MEP Positive Regions Around -NH₂ and -OH hydrogensSites for nucleophilic attack and hydrogen bond donation.

Quantum chemical methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. wu.ac.th DFT calculations can accurately forecast vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

Vibrational Frequencies: Theoretical calculations produce harmonic vibrational frequencies that are typically scaled to correct for systematic errors, yielding spectra that closely match experimental FT-IR and Raman spectra. researchgate.net This allows for precise assignment of vibrational modes to specific functional groups and bond movements within the molecule.

NMR Spectra: The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values serve as a powerful tool for structural elucidation, especially for complex molecules where empirical prediction is challenging.

While specific theoretical spectra for this compound are not available in the reviewed literature, such calculations would be a standard step in its computational characterization.

Predicted Collision Cross Section Studies for Structural Insights

Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. mdpi.com The resulting measurement, the Collision Cross Section (CCS), is a key physicochemical property that provides structural information about the ion. semanticscholar.org

Experimentally measured CCS values can be compared to predicted values for candidate structures, significantly increasing confidence in compound identification. semanticscholar.org Machine learning models and other computational methods are now used to predict the CCS of a molecule based on its structure. mdpi.com

For a related compound, 5-Bromo-6-fluoropyridin-3-ol, predicted CCS values have been reported for different ionic forms, aiding in its structural confirmation via mass spectrometry. A similar approach for this compound would provide an additional, orthogonal parameter to confirm its identity in complex mixtures analyzed by IM-MS.

Table 3: Predicted Collision Cross Section (CCS) Data for an Analogous Compound Data for 5-Bromo-6-fluoropyridin-3-ol is presented as an example of what would be calculated for the title compound.

Ion AdductPredicted CCS (Ų)Reference
[M+H]⁺132.0
[M+Na]⁺138.8
[M-H]⁻126.2

Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a map of the proton environments.

For 5-Amino-6-fluoropyridin-3-ol, one would anticipate signals corresponding to:

Aromatic Protons: Two distinct signals in the aromatic region of the spectrum, likely appearing as doublets due to coupling with each other. The fluorine atom at position 6 would further influence the chemical shift and coupling of the adjacent proton.

Amino Protons (-NH₂): A broad singlet, the chemical shift of which can be concentration and temperature-dependent.

Hydroxyl Proton (-OH): A broad singlet, which can exchange with deuterium (B1214612) oxide (D₂O), leading to its disappearance from the spectrum.

The analysis of a similar compound, 6-amino-5-chloro-pyridin-3-ol, revealed signals at δ 9.24 (brs, 1H, OH), δ 7.56 (d, J = 2.6 Hz, 1H, CH), δ 7.11 (d, J = 2.6 Hz, 1H, CH), and δ 5.51 (s, 2H, NH₂) nih.gov. The substitution pattern in this compound would lead to different chemical shifts and coupling constants, particularly due to the presence of the highly electronegative fluorine atom.

Table 1: ¹H NMR Data for the Analogous Compound 6-Amino-5-chloro-pyridin-3-ol nih.gov (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.24brs1H-OH
7.56d (J = 2.6 Hz)1HAromatic CH
7.11d (J = 2.6 Hz)1HAromatic CH
5.51s2H-NH₂

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Direct experimental ¹³C NMR data for this compound is not available in the reviewed sources. However, analysis of the related 6-amino-5-chloro-pyridin-3-ol shows five distinct carbon signals in the aromatic region, corresponding to the five carbon atoms of the pyridine (B92270) ring nih.gov.

For this compound, one would expect five signals for the pyridine ring carbons. The carbons directly bonded to the electronegative fluorine, oxygen, and nitrogen atoms (C-6, C-3, and C-5 respectively) would exhibit characteristic chemical shifts. The C-F coupling would also be observable, providing further structural confirmation. The ¹³C NMR spectrum of 6-amino-5-chloro-pyridin-3-ol in DMSO-d₆ showed peaks at δ = 113.58, 125.21, 133.73, 146.21, and 149.46 ppm nih.gov.

Table 2: ¹³C NMR Data for the Analogous Compound 6-Amino-5-chloro-pyridin-3-ol nih.gov (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm
113.58
125.21
133.73
146.21
149.46

¹⁹F NMR for Fluorine-Containing Structures

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the characterization of organofluorine compounds. Since ¹⁹F is a 100% naturally abundant nucleus with a high gyromagnetic ratio, it provides strong signals and a wide range of chemical shifts, making it very sensitive to the local electronic environment nih.gov.

In the case of this compound, a ¹⁹F NMR spectrum would show a signal for the single fluorine atom on the pyridine ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an electron-rich aromatic system. Furthermore, coupling between the fluorine nucleus and adjacent protons (³JHF) would be expected in the ¹H NMR spectrum, and coupling to adjacent carbons (¹JCF, ²JCF) would be present in the ¹³C NMR spectrum, providing definitive evidence for the fluorine's position. While specific data for the target compound is not found, studies on other fluorinated pyridines demonstrate the utility of ¹⁹F NMR in distinguishing between isomers and confirming substitution patterns scholaris.ca.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

LC-MS and HPLC-MS for Purity and Molecular Weight Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. These techniques are routinely used to assess the purity of a sample and to confirm the molecular weight of the main component.

In the analysis of this compound, a sample would be injected into an HPLC system to separate it from any impurities. The eluent from the HPLC column is then introduced into the mass spectrometer. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound (128.04 g/mol ). The purity of the sample is determined by the relative area of the main peak in the chromatogram. This methodology is standard for the analysis of pyridine derivatives nih.gov.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass.

For this compound (C₅H₅FN₂O), the calculated monoisotopic mass is 128.03859 Da uni.lu. HRMS analysis would aim to measure an m/z value very close to this theoretical mass, thereby confirming the elemental composition. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and compared with experimental data for further structural confirmation uni.lu.

Table 3: Predicted Collision Cross Section (CCS) Data for Isomeric 6-amino-5-fluoropyridin-3-ol (B1475082) Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺129.04587120.7
[M+Na]⁺151.02781132.3
[M-H]⁻127.03131120.9
[M]⁺128.03804122.1

Infrared (IR) and Vibrational Spectroscopy

Infrared (IR) and vibrational spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of the compound. For this compound, characteristic absorption bands are expected for its hydroxyl, amino, and aromatic C-H and C-F moieties.

In substituted pyridines, the positions of these vibrational bands can be influenced by the nature and position of the substituents. For instance, the O-H stretching vibrations of the hydroxyl group are typically observed in the range of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amino group usually appear as broad peaks between 3350–3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹. The C=C and C=N stretching modes of the pyridine ring contribute to the fingerprint region between 1400-1600 cm⁻¹. The C-F stretching vibration is typically found in the 1000-1400 cm⁻¹ region.

Table 1: Characteristic Infrared (IR) Absorption Ranges for Functional Groups in this compound and Related Compounds

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
Hydroxyl (-OH)O-H Stretching3200–3600
Amino (-NH₂)N-H Stretching3350–3500
Amino (-NH₂)N-H Bending1225–1390
Aromatic C-HC-H Stretching3000–3100
Pyridine RingC=C and C=N Stretching1400–1600
Carbon-FluorineC-F Stretching1000–1400 rsc.org

This table presents generalized data for related structures, as specific experimental data for this compound was not available in the searched literature.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This method provides the mass percentages of each element present, which is then used to determine the empirical formula of the molecule. The empirical formula represents the simplest whole-number ratio of atoms in the compound.

For this compound, with a molecular formula of C₅H₅FN₂O, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, fluorine, nitrogen, and oxygen. Experimental values obtained from elemental analysis are then compared to these theoretical values to confirm the purity and empirical formula of the synthesized compound. A close correlation between the experimental and theoretical percentages, typically within a ±0.4% tolerance, is considered a validation of the compound's elemental composition.

Table 2: Theoretical vs. Experimental Elemental Analysis Data for a Representative Organic Compound

ElementTheoretical %Experimental %Reference
Carbon (C)58.7358.99 google.com
Hydrogen (H)4.794.98 google.com
Nitrogen (N)11.7411.92 google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the electronic structure of the compound, particularly the presence of conjugated systems and chromophores.

For aromatic compounds like this compound, UV-Vis spectroscopy can reveal the presence of π → π* and n → π* electronic transitions. The position of the maximum absorption wavelength (λmax) and the intensity of the absorption are characteristic of the molecule's structure. In a study of pyridin-2-amine, hydroxylation was confirmed by a change in the UV-Vis spectrum compared to reference standards. nih.gov Similarly, the UV-Vis spectrum of this compound would be expected to show characteristic absorption bands related to its substituted pyridine ring system. The electronic transitions are influenced by the presence of the amino, fluoro, and hydroxyl substituents on the pyridine ring.

Table 3: Illustrative UV-Vis Absorption Data for Chromone-Based Thiosemicarbazone Derivatives

Compoundλmax (nm)AbsorbanceElectronic Transition TypeReference
Compound 3a335~1π → π* / n → π acs.org
Compound 3b~335~1π → π / n → π* acs.org

This table presents data for chromone-based thiosemicarbazone derivatives to illustrate the type of information obtained from UV-Vis spectroscopy, as specific experimental λmax values for this compound were not available in the searched literature.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.